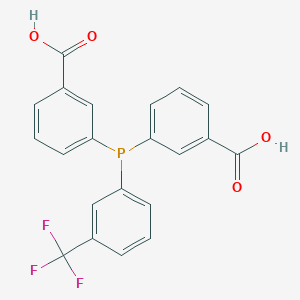

Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine, also known as m-Miran2phos, is a type of organophosphorus compound that has a wide range of applications in scientific research. It is a white, crystalline powder that is stable in air and soluble in many organic solvents. m-Miran2phos has a purity of at least 97% and is widely used in a variety of laboratory experiments. This compound is known for its ability to catalyze a variety of reactions, and its unique properties make it an attractive reagent for many scientific applications.

科学的研究の応用

M-Miran2phos is widely used in scientific research due to its ability to catalyze a variety of reactions. It is used in the synthesis of organic molecules, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of organometallic compounds, such as transition metal complexes. Additionally, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos is used in the synthesis of polymers for the production of nanomaterials.

作用機序

M-Miran2phos acts as a Lewis acid, meaning it can accept electron pairs from other molecules. This allows it to act as a catalyst in a variety of reactions, such as Diels-Alder reactions, nucleophilic substitution reactions, and Wittig reactions. Additionally, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos can act as a ligand in organometallic complexes, binding to transition metals and stabilizing them.

Biochemical and Physiological Effects

Due to its wide range of applications in scientific research, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos has not been studied in terms of its biochemical and physiological effects. As such, there is currently no data available on the effects of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos on living organisms.

実験室実験の利点と制限

One of the main advantages of using Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos in lab experiments is its ability to catalyze a variety of reactions. This makes it an attractive reagent for many scientific applications. Additionally, Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos is stable in air and soluble in many organic solvents, making it easy to use in laboratory experiments.

However, there are some limitations to using Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos in lab experiments. As it is an organophosphorus compound, it can be toxic if inhaled or ingested. Additionally, it can be corrosive and can cause skin and eye irritation. As such, it must be handled with caution and protective equipment must be worn when handling it.

将来の方向性

In the future, more research should be conducted on the biochemical and physiological effects of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos. Additionally, further research should be conducted on its potential applications in the synthesis of organic molecules and organometallic compounds. Furthermore, research should be conducted on the potential toxicity of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos and ways to reduce its toxicity. Finally, further research should be conducted on the potential of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine; min. 97% m-Miran2phos to catalyze reactions in novel and innovative ways.

合成法

M-Miran2phos can be synthesized from the reaction of 3-carboxyphenyltrifluoromethylphosphine and dimethylformamide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at temperatures of up to 120°C and the product is purified by recrystallization.

特性

IUPAC Name |

3-[(3-carboxyphenyl)-[3-(trifluoromethyl)phenyl]phosphanyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3O4P/c22-21(23,24)15-6-3-9-18(12-15)29(16-7-1-4-13(10-16)19(25)26)17-8-2-5-14(11-17)20(27)28/h1-12H,(H,25,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOUANGEPPDUQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(=O)O)C3=CC=CC(=C3)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)

![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)

![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)

![Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]](/img/structure/B6309855.png)

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)

![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)